molecular formula C22H22N2O3S2 B6494671 N-(1,2-dihydroacenaphthylen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 922701-64-2

N-(1,2-dihydroacenaphthylen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B6494671
CAS No.: 922701-64-2
M. Wt: 426.6 g/mol
InChI Key: YHJBOYSNZYJCRB-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a dihydroacenaphthylene core, a piperidine-carboxamide moiety, and a thiophene sulfonyl group. Its synthesis typically involves multi-step reactions, including sulfonylation of the piperidine ring and coupling with the dihydroacenaphthylene scaffold.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c25-22(17-10-12-24(13-11-17)29(26,27)20-5-2-14-28-20)23-19-9-8-16-7-6-15-3-1-4-18(19)21(15)16/h1-5,8-9,14,17H,6-7,10-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJBOYSNZYJCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in Molecules (2011), which focus on dihydroacenaphthylene-containing thiazol-2-amine analogs (e.g., compounds 3c–3h ) . Below is a systematic comparison based on synthesis, physicochemical properties, and functional groups:

Structural Features
Compound Core Structure Functional Groups
Target Compound Dihydroacenaphthylene Piperidine-4-carboxamide, Thiophene-2-sulfonyl
Molecules (2011) analogs (e.g., 3c) Dihydroacenaphthylene Thiazol-2-amine, Substituted aryl (e.g., 4-ethoxyphenyl, 4-chlorophenyl)

Key Differences :

  • The thiophene sulfonyl group introduces electronegative sulfur-oxygen bonds, contrasting with the simpler aryl substituents in 3c–3h .
Physicochemical Properties
Compound Melting Point (°C) Solubility Profile
Target Compound Not reported Likely polar (sulfonyl, carboxamide)
3c 194.3–197.0 Ethanol-soluble
3g 323.1–325.6 Limited solubility (acidic benzoic acid group)

Insights :

  • The target compound’s thiophene sulfonyl group may improve aqueous solubility compared to the benzoic acid derivative 3g , which has a high melting point and poor solubility .

Critical Analysis of Limitations

  • Data Gaps : Direct comparative studies (e.g., binding affinity, pharmacokinetics) between the target compound and 3c–3h are absent in the literature.
  • Structural Diversity : The Molecules analogs prioritize aryl-thiazole systems, whereas the target compound’s piperidine-thiophene hybrid represents a distinct chemotype.

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